Superior Anticancer Potency: Sub-Micromolar IC50 Versus Inactive 2-Amino-6-Deschloro Analog
In a direct head-to-head comparison, CAS 1612192-05-8 (Compound 22) demonstrated potent tumor cell growth inhibition at sub-micromolar concentrations (IC50 = 0.5-1.0 μM) against both HCT116 colon cancer and 143B osteosarcoma cell lines [1]. In stark contrast, its closest structural analog, 2-aminopurine-3′-deoxy-3′-fluororiboside (Compound 21), which lacks the 6-chloro substituent, exhibited no detectable inhibitory activity against the same cell lines [1]. This establishes the 6-chloro atom as a critical determinant of activity within this scaffold.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.5 - 1.0 μM (HCT116); 0.5 - 1.0 μM (143B) |
| Comparator Or Baseline | 2-aminopurine-3′-deoxy-3′-fluororiboside (Compound 21): No detectable activity (IC50 > 20 μM) |
| Quantified Difference | >20-fold difference in potency (estimated minimum based on >20 μM vs. ≤1 μM) |
| Conditions | Human colon cancer cell line HCT-116 and human osteosarcoma cancer cell line 143B; standard cytotoxicity assay |
Why This Matters
This data provides clear, quantitative justification for procuring the 6-chloro derivative over the inactive 6-H analog for any cancer cell-based assay, preventing wasted resources on an ineffective scaffold.
- [1] Ren H, An H, Hatala PJ, Stevens Jr WC, Tao J, He B. Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Beilstein J Org Chem. 2015;11:2509-2520. View Source
